molecular formula C16H25BFNO2 B2412423 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2377609-37-3

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester

Cat. No. B2412423
CAS RN: 2377609-37-3
M. Wt: 293.19
InChI Key: RVOYPFBSFWXVAM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2377609-37-3. It has a molecular weight of 293.19 .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine . The InChI code for this compound is 1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(10-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a significant application of organoboron compounds . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.19 . It is typically stored at refrigerated temperatures .

Scientific Research Applications

Organic Synthesis and Catalysis

Drug Delivery Systems

Medicinal Chemistry

Materials Science

Chemical Biology

Pharmaceutical Research

Safety and Hazards

The compound is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . If swallowed, it is advised to call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(10-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOYPFBSFWXVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNCCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester

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